molecular formula C8H4BrClN2O2 B12460903 6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12460903
M. Wt: 275.48 g/mol
InChI Key: GQGJJRYWIOKSQA-UHFFFAOYSA-N
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Description

6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. It is characterized by the presence of bromine and chlorine atoms on the imidazo[1,2-a]pyridine scaffold, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination and chlorination of imidazo[1,2-a]pyridine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions typically involve heating and stirring under an inert atmosphere .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it targets bacterial enzymes and disrupts essential metabolic processes, leading to the inhibition of bacterial growth . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Uniqueness

6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine scaffold. This dual halogenation enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-2-6-11-5(8(13)14)3-12(6)7(4)10/h1-3H,(H,13,14)

InChI Key

GQGJJRYWIOKSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1Br)Cl)C(=O)O

Origin of Product

United States

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